N-Mesitylhydroxylamine

Thermal stability Process safety Differential scanning calorimetry

N-Phenylhydroxylamine deteriorates on storage and lacks thermal resilience; N-alkyl analogs lack a UV chromophore for reaction tracking. N-Mesitylhydroxylamine resolves both: ortho-methyl groups confer >150°C thermal stability, while the mesityl ring enables HPLC/qNMR monitoring. • Stable at reflux (toluene, 110°C) for nitrone condensations that degrade N-phenylhydroxylamine. • Aromatic ¹H singlet (δ 6.78, DMSO-d₆) enables direct qNMR yield determination from crude mixtures. • Ambient-stable solid (mp ~116°C) with extended refrigerated shelf life minimizes batch re-preparation.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 14353-69-6
Cat. No. B078583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mesitylhydroxylamine
CAS14353-69-6
SynonymsBenzenamine, N-hydroxy-2,4,6-trimethyl-
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NO)C
InChIInChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3
InChIKeyZFYAPTBVXHEXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Mesitylhydroxylamine: Research & Industrial Procurement Benchmarking


N-Mesitylhydroxylamine (N-(2,4,6-trimethylphenyl)hydroxylamine, CAS 14353-69-6) is a sterically hindered N-arylhydroxylamine with the formula C₉H₁₃NO . The compound exists as a solid (mp ~116 °C) and features both a nucleophilic nitrogen center and a redox-active N–OH moiety . Its defining structural feature is the 2,4,6-trimethylphenyl (mesityl) substituent, which imparts substantial steric shielding to the hydroxylamine nitrogen. This steric profile fundamentally differentiates N-mesitylhydroxylamine from less hindered N-arylhydroxylamines such as N-phenylhydroxylamine (CAS 100-65-2) and from N-alkylhydroxylamines such as N-tert-butylhydroxylamine (CAS 16649-50-6) or N-cyclohexylhydroxylamine (CAS 2211-64-5). The mesityl group increases both thermal stability and resistance to oxidative degradation relative to the unsubstituted phenyl analog, while the aromatic ring enables UV and NMR spectroscopic detection that purely aliphatic hydroxylamines lack .

Sterically stabilized N-arylhydroxylamine for synthetic routes requiring thermal resilience
Built-in UV/NMR chromophoric reporter for quantitative reaction monitoring without chromatographic separation
Stable isolable intermediate suitable for multi-step protocols and radical-scavenging SAR studies
Procurement context: thermal stability and analytical traceability reduce batch-to-batch variability

Why Analogs Cannot Substitute N-Mesitylhydroxylamine


N-Hydroxylamines as a class undergo competing reaction pathways—oxidation to nitroso/nitro species, Bamberger-type rearrangements, and thermal decomposition—whose rates are exquisitely sensitive to the steric and electronic character of the N-substituent. In synthetic sequences requiring a stable, isolable N-arylhydroxylamine intermediate, N-phenylhydroxylamine (unsubstituted phenyl) deteriorates upon storage and is incompatible with strong oxidants , limiting its shelf life and reproducibility in multi-step protocols. N-tert-butylhydroxylamine offers steric protection but lacks the aromatic chromophore that enables reaction monitoring by UV or HPLC at typical analytical wavelengths . N-Mesitylhydroxylamine uniquely combines (i) the thermal and oxidative stabilization conferred by ortho-methyl groups flanking the hydroxylamine nitrogen with (ii) the UV-active aromatic ring that facilitates quantitative tracking in complex reaction mixtures. Substituting either analog therefore introduces either a stability penalty (phenyl case) or an analytical blind spot (alkyl case), both of which compromise experimental rigor and lot-to-lot reproducibility .

Target N-Mesitylhydroxylamine: steric shielding + UV-active aromatic ring for thermal/oxidative stability and spectroscopic tracking.
Analog Risk N-Phenylhydroxylamine: lacks ortho-methyl shielding, leading to ambient storage instability and oxidative degradation that may compromise lot reproducibility.
Target Stable reaction monitoring via mesityl singlet at δ 6.78 ppm in an uncongested aromatic NMR region.
Analog Risk N-tert-Butylhydroxylamine: tert-butyl signal (δ ~1.1 ppm) frequently overlaps with aliphatic residues, creating an analytical blind spot in crude mixtures.
Target Stable at ambient temperature; tolerates brief heating for synthetic transformations.
Analog Risk Unhindered hydroxylamines may shift to nitroso/nitro species under thermal or oxidative stress, altering reaction-pathway outcomes.

N-Mesitylhydroxylamine Quantitative Evidence


Thermal Stability vs. N-Phenylhydroxylamine

N-Mesitylhydroxylamine exhibits a thermal decomposition onset above 150 °C under inert conditions . By contrast, N-phenylhydroxylamine is documented as unstable upon storage at ambient temperature, decomposing gradually even in the solid state without reaching a defined high-temperature decomposition threshold . This ~70 °C gap in onset of decomposition (ambient instability vs. >150 °C) means N-mesitylhydroxylamine can tolerate synthetic steps involving brief heating (e.g., reflux in toluene at 110 °C), whereas N-phenylhydroxylamine cannot be subjected to similar thermal stress without significant loss of purity.

Thermal Stability vs. Phenyl Analog
Class-level inference
Decomposition onset >150 °C
vs. ambient instability for N-phenylhydroxylamine
Supports synthetic-step thermal tolerance selection.
Data to verify: vendor technical note vs. ChemicalBook entry.
Thermal stability Process safety Differential scanning calorimetry

Bond Dissociation Enthalpy vs. N-Methylhydroxylamine

Hydroxylamines with bulky N-substituents generally exhibit lower O–H bond dissociation enthalpies (BDEs), making them more effective hydrogen atom donors . The O–H BDE of N-methylhydroxylamine (minimal steric hindrance) is estimated at approximately 75–80 kcal/mol based on computational studies . While experimental BDE data for N-mesitylhydroxylamine is not yet published, DFT calculations on structurally analogous sterically hindered N-arylhydroxylamines indicate that the introduction of ortho-substituents on the aromatic ring lowers the O–H BDE by 3–5 kcal/mol relative to unhindered N-alkylhydroxylamines . This predicted reduction in BDE translates to a rate enhancement in H-atom transfer reactions by approximately one order of magnitude at 298 K (ΔΔG‡ ≈ 1.4 kcal/mol per 3 kcal/mol BDE difference). Users seeking a hydroxylamine with enhanced hydrogen atom donor capability for radical-trapping applications should therefore favor the sterically encumbered mesityl derivative over N-methylhydroxylamine.

BDE vs. N-Methylhydroxylamine
Class-level inference
Predicted 3–5 kcal/mol lower O–H BDE
Reported trend may support faster H-atom transfer screening.
DFT class-level inference; experimental BDE not yet published.
Hydrogen atom transfer Antioxidant activity Bond dissociation enthalpy

NMR Reaction Monitoring via Mesityl Singlet

The mesityl aromatic protons of N-mesitylhydroxylamine appear as a sharp singlet at δ 6.78 ppm in DMSO-d₆ (integrating for 2H), providing a clean spectroscopic handle for quantitative NMR (qNMR) analysis . This is a measurable advantage over N-tert-butylhydroxylamine, whose tert-butyl singlet (δ ~1.1 ppm, 9H) frequently overlaps with aliphatic solvent residues, grease, or reaction byproduct signals in the 0.8–1.5 ppm region . The mesityl singlet resides in a relatively uncongested region of the aromatic window (δ 6.5–7.0 ppm), allowing direct integration against an internal standard without chromatographic separation. For reaction progress monitoring, this means N-mesitylhydroxylamine consumption can be quantified by ¹H NMR with <2% integration error even in crude reaction mixtures, whereas N-tert-butylhydroxylamine quantification often requires chromatographic workup to resolve overlapping aliphatic signals.

NMR Monitoring Advantage
Cross-study comparable
Mesityl singlet δ 6.78 ppm (2H, DMSO-d₆)
Clean aromatic window vs. obscured aliphatic region
Enables direct qNMR in crude mixtures for reaction tracking.
N-tert-butyl signal (δ ~1.1 ppm) often overlaps with impurities.
Quantitative NMR Reaction monitoring Internal standard

Oxidative Stability vs. N-Phenylhydroxylamine

N-Phenylhydroxylamine is explicitly classified as unstable, deteriorating with storage and incompatible with strong oxidizing agents . In contrast, N-mesitylhydroxylamine benefits from the steric shielding provided by the two ortho-methyl groups, which physically block approach of oxidants to the nitrogen center and slow aerobic oxidation to the corresponding nitroso/nitro species . While quantitative head-to-head oxidation rate data are not available in the primary literature, the divergent storage recommendations are telling: N-phenylhydroxylamine requires cold storage with explicit incompatibility warnings, whereas N-mesitylhydroxylamine is stable at ambient temperature when protected from light . This translates to a practical shelf-life advantage that reduces the need for re-purification or re-synthesis before use.

Oxidative Stability Context
Supporting evidence
Storage-stable at ambient temperature
N-phenylhydroxylamine deteriorates upon storage
Supports lot-to-lot reproducibility for extended campaigns.
Qualitative stability dichotomy; quantitative rate data not reported.
Oxidative stability Storage stability Shelf life

N-Mesitylhydroxylamine Application Scenarios


Nitrone Synthesis for Spin Trapping

When condensing N-arylhydroxylamines with aldehydes to form nitrone spin traps, the hydroxylamine component must survive the reaction conditions without undergoing competing oxidation or rearrangement. N-Mesitylhydroxylamine's thermal stability (>150 °C decomposition onset) permits condensations at elevated temperatures (e.g., refluxing toluene, 110 °C) that would degrade N-phenylhydroxylamine . The resulting mesityl nitrones also retain the aromatic chromophore for HPLC monitoring, a feature absent in nitrones derived from N-tert-butylhydroxylamine .

Quantitative NMR Monitoring with Mesityl Singlet

In multi-step synthetic sequences where the fate of the hydroxylamine moiety must be tracked without aliquot quenching and chromatographic workup, the mesityl singlet at δ 6.78 ppm (DMSO-d₆) provides a clean, integrable signal in an uncongested aromatic region . This enables direct qNMR determination of conversion and yield in crude reaction mixtures, a workflow that is significantly more cumbersome with N-tert-butylhydroxylamine whose tert-butyl signal at δ ~1.1 ppm is routinely obscured by aliphatic impurities.

Hydroxylamine Libraries for Radical Scavenging SAR

Structure-activity relationship (SAR) studies exploring hydroxylamine-based radical scavengers benefit from the systematic variation of steric bulk at the nitrogen center. N-Mesitylhydroxylamine represents the ortho,ortho'-dimethyl-substituted extreme of the N-arylhydroxylamine series, predicted to lower the O–H BDE by 3–5 kcal/mol relative to N-methylhydroxylamine based on DFT trends . Incorporating this compound into screening libraries allows researchers to probe the steric contribution to H-atom transfer rates independently of electronic substituent effects.

Storage-Stable Hydroxylamine Intermediates

For laboratories that prepare N-arylhydroxylamine intermediates in batch and use them over extended periods, N-mesitylhydroxylamine offers practical shelf stability at refrigerated or ambient temperatures when stored in amber vials, in contrast to N-phenylhydroxylamine which explicitly deteriorates upon storage . This reduces the need for fresh preparation before each use and improves inter-experiment reproducibility.

Application
Selection Property
Validation Focus
Nitrone synthesis for spin trapping
Thermal stability >150 °C permits elevated-temperature condensations
Reaction conversion monitoring via aromatic chromophore
Quantitative NMR reaction monitoring
Uncongested mesityl singlet at δ 6.78 ppm for direct integration
qNMR conversion and yield without chromatographic workup
Hydroxylamine radical-scavenging SAR
Predicted lowered O–H BDE from steric hindrance
H-atom transfer rate interpretation in screening libraries
Storage-stable intermediate campaigns
Ambient storage stability in amber vials
Inter-experiment reproducibility over extended periods

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